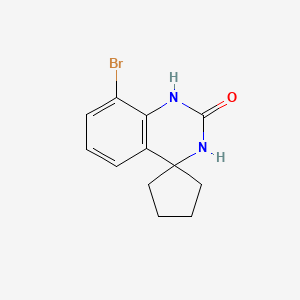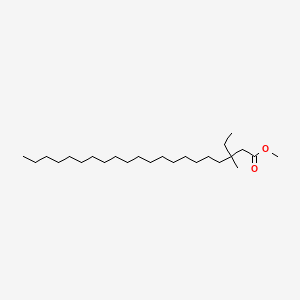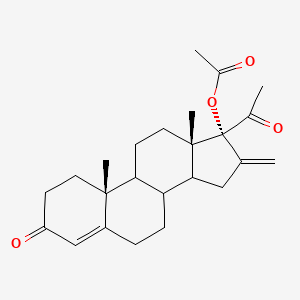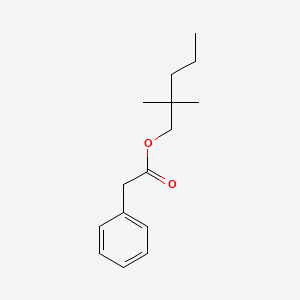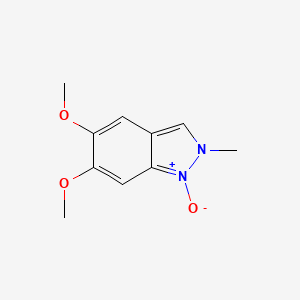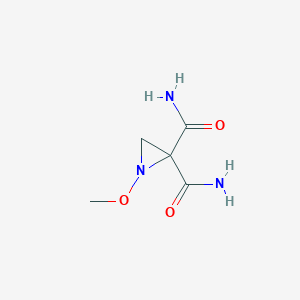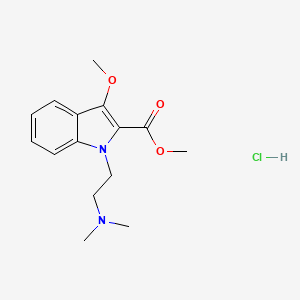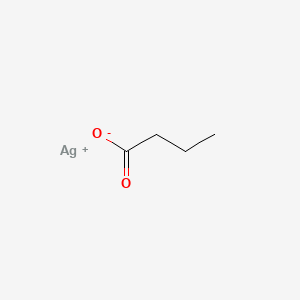
Butanoic acid silver(i)salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Direct Reaction with Silver(I) Fluoride
Method: A one-pot, water-free method involves the direct reaction of silver(I) fluoride (AgF) with butanoic acid in a non-aqueous solvent.
-
Reaction with Silver Nitrate
Method: Another common method involves reacting butanoic acid with silver nitrate (AgNO₃) in an aqueous solution.
Conditions: The reaction is performed at room temperature, and the product is precipitated out of the solution.
Industrial Production Methods
Industrial production methods for butanoic acid silver(I) salt are similar to laboratory methods but are scaled up to accommodate larger quantities. The choice of method depends on the desired purity and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
- Butanoic acid silver(I) salt can undergo oxidation reactions, where the silver ion (Ag⁺) is reduced to metallic silver (Ag).
-
Reduction
- The compound can also participate in reduction reactions, where the silver ion is reduced to its elemental form.
-
Substitution
- In substitution reactions, the silver ion can be replaced by other metal ions or organic groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), hydrazine (N₂H₄).
Solvents: Water, ethanol, non-aqueous solvents like acetonitrile.
Major Products Formed
Oxidation: Metallic silver (Ag), carbon dioxide (CO₂).
Reduction: Elemental silver (Ag).
Substitution: Various metal butyrates or organic derivatives.
Wissenschaftliche Forschungsanwendungen
Butanoic acid silver(I) salt has several applications in scientific research:
-
Chemistry
- Used as a precursor for the synthesis of silver nanoparticles.
- Employed in photothermographic imaging materials .
-
Biology
-
Medicine
-
Industry
- Utilized in the production of conductive inks and coatings.
- Applied in catalysis for organic synthesis reactions .
Wirkmechanismus
The mechanism of action of butanoic acid silver(I) salt involves the interaction of the silver ion (Ag⁺) with biological molecules. The silver ion can disrupt bacterial cell membranes, leading to cell death. Additionally, silver ions can interact with thiol groups in proteins, inhibiting their function and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
Silver Acetate (C₂H₃AgO₂)
- Similar in structure but with a shorter carbon chain.
- Used in similar applications, such as antimicrobial agents and catalysts.
-
Silver Propionate (C₃H₅AgO₂)
- Slightly longer carbon chain than silver acetate.
- Also used in antimicrobial and catalytic applications.
-
Silver Hexanoate (C₆H₁₁AgO₂)
- Longer carbon chain than butanoic acid silver(I) salt.
- Used in similar applications but with different solubility and reactivity properties.
Uniqueness
Butanoic acid silver(I) salt is unique due to its balance of chain length and reactivity. It offers a good compromise between solubility and antimicrobial activity, making it suitable for various applications in chemistry, biology, and industry.
Eigenschaften
Molekularformel |
C4H7AgO2 |
|---|---|
Molekulargewicht |
194.97 g/mol |
IUPAC-Name |
silver;butanoate |
InChI |
InChI=1S/C4H8O2.Ag/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1 |
InChI-Schlüssel |
JKOCEVIXVMBKJA-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC(=O)[O-].[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


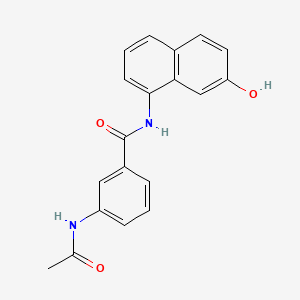

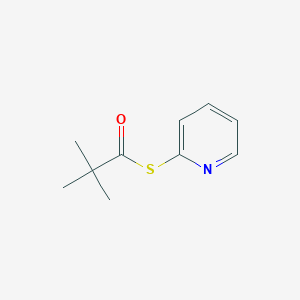
![2-Amino-5-[(dimethylamino)methyl]benzoic acid](/img/structure/B13794107.png)
![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
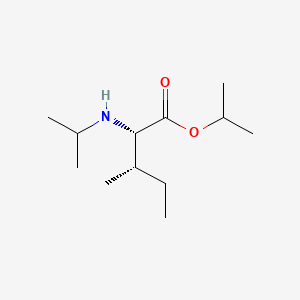
![N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide](/img/structure/B13794132.png)
